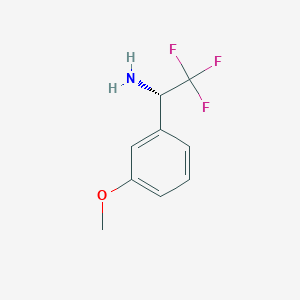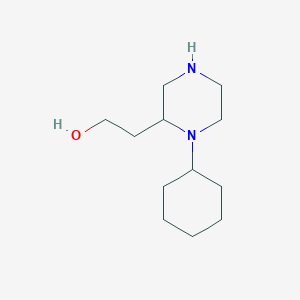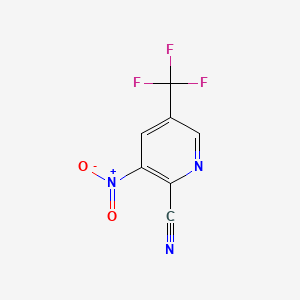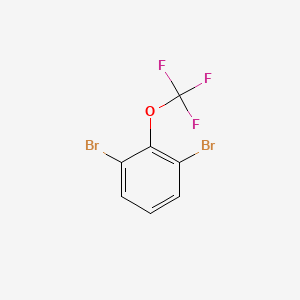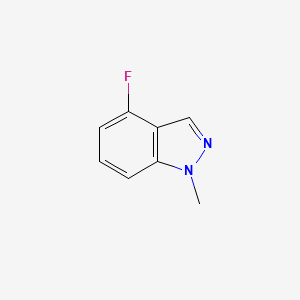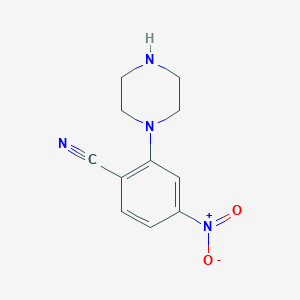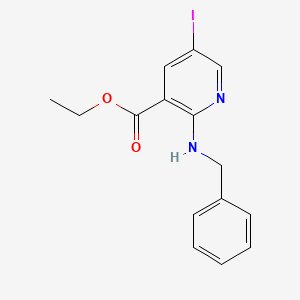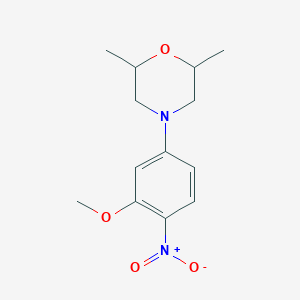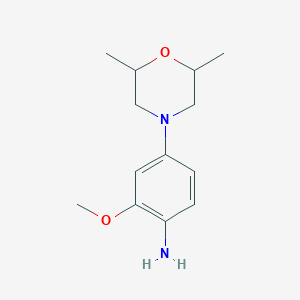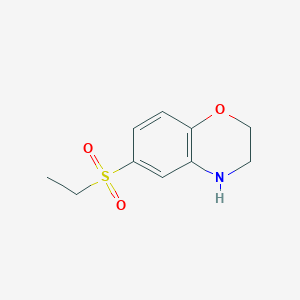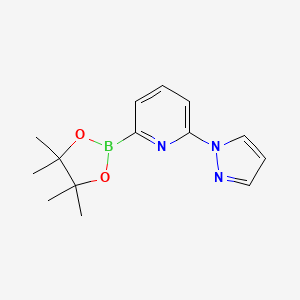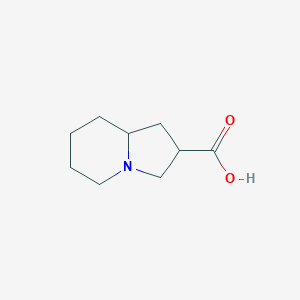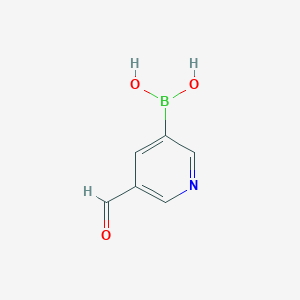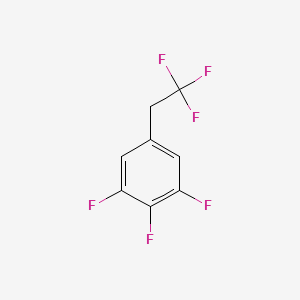
1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene
Vue d'ensemble
Description
1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C8H4F6 . It has a molecular weight of 214.11 . The structure of this compound includes a benzene ring with three fluorine atoms and a 2,2,2-trifluoroethyl group attached to it .
Molecular Structure Analysis
The molecular structure of 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene consists of a benzene ring with three fluorine atoms and a 2,2,2-trifluoroethyl group attached to it . The SMILES representation of the molecule isC1=C(C=C(C(=C1F)F)F)CC(F)(F)F . Physical And Chemical Properties Analysis
1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene is a liquid . It has a molecular weight of 160.14 g/mol . The InChI representation of the molecule isInChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 .
Applications De Recherche Scientifique
-
Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
- Method : Various methods of synthesizing TFMP derivatives have been reported . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Thermophysical Property Data
- Field : Thermodynamics
- Application : The thermophysical properties of (2,2,2-trifluoroethyl)-benzene are critically evaluated .
- Method : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The database provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
-
Preparation of Cyclic N-Aryl Hydroxamic Acids
- Field : Organic Chemistry
- Application : 2,2,2-Trifluoroethyl trifluoromethanesulfonate is used in the enantioselective preparation of cyclic N-aryl hydroxamic acids .
- Method : The compound is used in phase-transfer catalyzed alkylation of nitrobenzyl bromides to give nitrophenylalanines .
- Results : The method allows for the preparation of cyclic N-aryl hydroxamic acids .
-
Proteomics Research
- Field : Biochemistry
- Application : “1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene” is used in proteomics research .
- Method : The compound is used as a biochemical in the study of proteins, including their structure and function .
- Results : The specific outcomes would depend on the particular research study .
-
Preparation of Dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate
- Field : Organic Chemistry
- Application : 2,2,2-Trifluoroethyl trifluoroacetate is used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate .
- Method : The compound is used as a reagent in the synthesis of this phosphonate .
- Results : The method allows for the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate .
-
Protein Denaturation
-
Proteomics Research
- Field : Biochemistry
- Application : “1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene” is used in proteomics research .
- Method : The compound is used as a biochemical in the study of proteins, including their structure and function .
- Results : The specific outcomes would depend on the particular research study .
-
Thermophysical Property Data
- Field : Thermodynamics
- Application : The thermophysical properties of (2,2,2-trifluoroethyl)-benzene are critically evaluated .
- Method : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The database provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
-
Preparation of Dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate
- Field : Organic Chemistry
- Application : 2,2,2-Trifluoroethyl trifluoroacetate is used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate .
- Method : The compound is used as a reagent in the synthesis of this phosphonate .
- Results : The method allows for the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate .
- Field : Biochemistry
- Application : 2,2,2-Trifluoroethanol is used as a protein denaturant .
- Method : The compound is used to disrupt the native state of a protein, causing it to lose its structure and function .
- Results : The specific outcomes would depend on the particular protein being studied .
- Field : Organic Chemistry
- Application : 2,2,2-Trifluoroethanol is used for oxidations of sulfur compounds .
- Method : The compound is used as a specialized solvent in organic chemistry . Oxidations of sulfur compounds using hydrogen peroxide are effectively conducted in TFE .
- Results : The specific outcomes would depend on the particular sulfur compound being studied .
Safety And Hazards
This compound is classified as an irritant, with specific target organ toxicity to the respiratory system . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It’s also recommended to ensure adequate ventilation when handling this compound .
Propriétés
IUPAC Name |
1,2,3-trifluoro-5-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-5-1-4(3-8(12,13)14)2-6(10)7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZWYYBATIFNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243537 | |
| Record name | 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene | |
CAS RN |
1099597-28-0 | |
| Record name | 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



